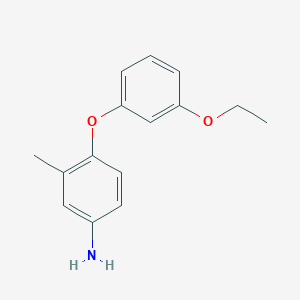

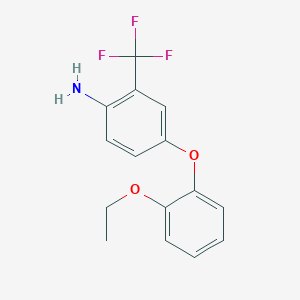

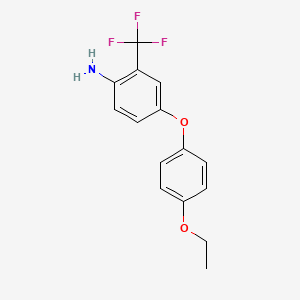

4-(3-Ethoxyphenoxy)-3-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired products. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone required the formation of azetidinone rings and was characterized by X-ray diffraction . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods suggest that the synthesis of "4-(3-Ethoxyphenoxy)-3-methylaniline" would likely involve etherification and aromatic substitution reactions.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used to determine the structure of synthesized compounds. The structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was solved by direct methods and refined to a high degree of precision . For "4-(3-Ethoxyphenoxy)-3-methylaniline", similar structural analysis would be essential to confirm the molecular geometry and the presence of functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include esterification, etherification, and carboxylation, as seen in the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid . These reactions are likely relevant to the synthesis of "4-(3-Ethoxyphenoxy)-3-methylaniline" and would influence its reactivity and interaction with other chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from spectroscopy studies and theoretical calculations. For example, the spectroscopy studies and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the molecular geometry, vibration frequencies, and chemical shift values . These techniques could be applied to "4-(3-Ethoxyphenoxy)-3-methylaniline" to predict its physical properties, such as melting point, solubility, and stability, as well as its chemical properties, including reactivity and potential for forming hydrogen bonds or other intermolecular interactions.

科学的研究の応用

Spectroscopic and Structural Analysis

- The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, structurally similar to 4-(3-Ethoxyphenoxy)-3-methylaniline, was synthesized and characterized using spectroscopic and X-ray diffraction techniques. It was analyzed for molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses (Demircioğlu et al., 2019).

Antibacterial Activity

- Substituted uracils bearing a structural resemblance to 4-(3-Ethoxyphenoxy)-3-methylaniline showed potential as inhibitors of bacterial DNA polymerase and demonstrated antibacterial activity against Gram-positive bacteria (Zhi et al., 2005).

Reactivity with Biological Molecules

- A study on 4-ethoxyaniline, a related compound, investigated its reactivity with N-acetylcysteine, revealing the formation of various products. This study provides insights into the interactions of similar compounds with biological molecules (Lindqvist et al., 1991).

Photocurrent Profiles of Substituted Polyanilines

- Research on substituted polyanilines, which are structurally related to 4-(3-Ethoxyphenoxy)-3-methylaniline, explored their photoelectrochemical and spectroscopic properties. These findings can be relevant for understanding the photophysical behaviors of similar compounds (Kilmartin & Wright, 1999).

作用機序

Target of Action

The primary target of 4-(3-Ethoxyphenoxy)-3-methylaniline, also known as AOH1996, is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells . By selectively targeting caPCNA, which is preferentially found in cancer cells, it may be possible to kill cancer cells without affecting healthy tissues .

Mode of Action

AOH1996 interacts with its target, caPCNA, and inhibits the growth of a wide variety of cancer cell lines . It induces cell cycle arrest and apoptotic cell death . The compound has no effect on several normal, nonmalignant cell types .

Biochemical Pathways

AOH1996 triggers double-strand breaks (DSBs) during DNA replication by stabilizing the complex formed by chromatin-PCNA-RNA polymerase II (RNAPII) and by dissociating PCNA from the chromatin undergoing transcription . This leads to the inhibition of DNA replication and repair, which are fundamental to the proliferation and survival of cancer cells .

Pharmacokinetics

It’s worth noting that the compound has been tested in mouse and dog animal models, with no observed side effects or toxicity even at six times the effective dose . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of AOH1996’s action is the inhibition of the growth and induction of cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It has no effect on several normal, nonmalignant cell types .

Action Environment

It’s worth noting that the compound has been tested in various in vitro and in vivo models, suggesting that it is effective in different biological environments .

特性

IUPAC Name |

4-(3-ethoxyphenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-13-5-4-6-14(10-13)18-15-8-7-12(16)9-11(15)2/h4-10H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDAJGHRKVXFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxyphenoxy)-3-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)

![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)